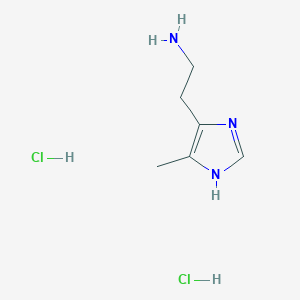

4-Methylhistamine hydrochloride

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQCBSLSHHBBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36376-47-3 | |

| Record name | 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36376-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Overview of Histamine Receptor Subtypes H1r, H2r, H3r, H4r in Physiological and Pathophysiological Contexts

The diverse actions of histamine (B1213489) are a direct result of its interaction with four different receptor subtypes, each with a distinct tissue distribution and signaling pathway. imrpress.comnih.gov

Histamine H1 Receptor (H1R): Widely distributed in tissues such as smooth muscle cells, endothelial cells, and the central nervous system (CNS). wikipedia.orgresearchgate.net H1R activation is primarily associated with allergic responses, leading to smooth muscle contraction (bronchoconstriction, intestinal cramps), increased vascular permeability (edema), and stimulation of sensory nerve endings (itching and pain). nih.govwikipedia.org In the CNS, it plays a role in wakefulness and food intake. imrpress.com Antagonists of H1R are the basis for many common antihistamine medications used to treat allergies. wikipedia.org

Histamine H2 Receptor (H2R): Predominantly found on parietal cells in the stomach lining, H2Rs are key regulators of gastric acid secretion. wikipedia.orgresearchgate.net Their stimulation leads to the production of hydrochloric acid. wikipedia.org H2R antagonists are used in the management of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. wikipedia.org Beyond the stomach, H2Rs are also involved in airway mucus production and vascular permeability. nih.govresearchgate.net

Histamine H3 Receptor (H3R): Primarily located in the CNS, H3Rs act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters like dopamine, serotonin, norepinephrine, and acetylcholine. wikipedia.org This regulatory role makes the H3R a potential target for a variety of neurological and psychiatric disorders. wikipedia.org H3R and H4R are considered high-affinity receptors for histamine, in contrast to the lower affinity of H1R and H2R. mdpi.comresearchgate.net

Histamine H4 Receptor (H4R): The most recently identified histamine receptor, H4R, is highly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. nih.govwikipedia.org Its activation is implicated in immune responses, particularly chemotaxis (the directed movement of cells) and cytokine production. wikipedia.org This has positioned the H4R as a significant target for the development of therapies for inflammatory and autoimmune diseases such as asthma, allergic rhinitis, and atopic dermatitis. mdpi.comnih.gov

Table 1: Overview of Histamine Receptor Subtypes

| Receptor | Primary Location(s) | Key Physiological Roles | Pathophysiological Involvement |

|---|---|---|---|

| H1R | Smooth muscle, endothelial cells, CNS wikipedia.orgresearchgate.net | Allergic responses, wakefulness, food intake imrpress.comwikipedia.org | Allergic rhinitis, urticaria, bronchoconstriction wikipedia.org |

| H2R | Gastric parietal cells wikipedia.orgresearchgate.net | Gastric acid secretion, airway mucus production nih.govwikipedia.orgresearchgate.net | Peptic ulcers, GERD wikipedia.org |

| H3R | Central nervous system (presynaptic) wikipedia.org | Regulation of neurotransmitter release wikipedia.org | Neurological and psychiatric disorders wikipedia.org |

| H4R | Immune cells (mast cells, eosinophils) nih.govwikipedia.org | Immune modulation, chemotaxis, cytokine release wikipedia.org | Inflammation, autoimmune diseases, asthma, pruritus mdpi.comnih.govfrontiersin.org |

Identification and Characterization of 4 Methylhistamine Dihydrochloride As a Selective Histamine H4 Receptor Agonist

Agonistic Activity and Potency at the Histamine H4 Receptor

4-Methylhistamine is a potent and full agonist at the histamine H4 receptor. apexbt.comglpbio.com Its activity is often quantified through its receptor affinity (Ki) and functional potency (pEC50).

Receptor affinity, expressed as the inhibition constant (Ki), measures the concentration of a ligand required to occupy 50% of the receptors in the absence of the endogenous ligand. Studies have consistently shown that 4-Methylhistamine possesses a high affinity for the human H4 receptor (hH4R). Reported Ki values for the human receptor are in the nanomolar range, specifically cited as 7 nM and 50 nM in different studies. bio-techne.comnih.gov This high affinity underscores the strong binding interaction between the compound and the hH4R. bio-techne.com

The affinity of 4-Methylhistamine has also been determined for H4 receptors in other species. It demonstrates high affinity for both rat and mouse H4 receptors, with Ki values of 73 nM and 55 nM, respectively. apexbt.comglpbio.com

Table 1: Receptor Affinity (Ki) of 4-Methylhistamine at H4 Receptors

| Species | Receptor | Ki Value (nM) | Reference |

|---|---|---|---|

| Human | H4R | 7 | bio-techne.com |

| Human | H4R | 50 | nih.gov |

| Rat | H4R | 73 | apexbt.comglpbio.com |

| Mouse | H4R | 55 | apexbt.comglpbio.com |

Functional potency, measured by the pEC50 value, indicates the concentration at which a compound elicits 50% of its maximal response. 4-Methylhistamine is a potent activator of the hH4R, with a reported pEC50 value of 7.4. apexbt.comglpbio.comnih.gov As a full agonist, it is capable of producing the maximum possible response at the receptor. apexbt.comglpbio.com

In comparison, its potency at rat and mouse H4 receptors is lower, with pEC50 values of 5.6 and 5.8, respectively. apexbt.comglpbio.com The agonistic effects of 4-Methylhistamine at the hH4R can be competitively antagonized by the selective H4R antagonist JNJ 7777120. apexbt.comglpbio.comnih.gov

Table 2: Functional Potency (pEC50) of 4-Methylhistamine at H4 Receptors

| Species | Receptor | pEC50 Value | Reference |

|---|---|---|---|

| Human | H4R | 7.4 | apexbt.comglpbio.comnih.gov |

| Rat | H4R | 5.6 | apexbt.comglpbio.com |

| Mouse | H4R | 5.8 | apexbt.comglpbio.com |

Selectivity Profile Across Histamine Receptor Subtypes

A key pharmacological feature of 4-Methylhistamine is its remarkable selectivity for the H4 receptor compared to the H1, H2, and H3 receptor subtypes.

4-Methylhistamine displays significantly lower affinity for the H1, H2, and H3 receptors. nih.gov Research indicates that it is over 100-fold more selective for the hH4R than for the other histamine receptor subtypes. bio-techne.comnih.govmedchemexpress.com More specifically, the selectivity for hH4R is reported to be over 100-fold greater than for H3R and over 100,000-fold greater than for H1R and H2R. apexbt.comglpbio.com This pronounced selectivity minimizes off-target effects at other histamine receptors, making it a valuable tool for studying H4R-specific functions.

The selectivity of 4-Methylhistamine becomes apparent when compared with other histaminergic ligands. The endogenous agonist, histamine, activates all four receptor subtypes, although with varying affinities. nih.gov In contrast, 4-Methylhistamine is the first identified potent and selective H4R agonist. apexbt.comglpbio.comnih.gov

Many ligands for other histamine receptors show poor affinity for the H4R. For instance, most tested H1R and H2R antagonists displace very little specific [³H]histamine binding at the hH4R at concentrations up to 10 µM. nih.gov While some imidazole-based H3R ligands do show affinity for the H4R, they exhibit a range of activities, from full agonism to inverse agonism. nih.gov The specific agonist activity of 4-Methylhistamine at the H4R is competitively blocked by the selective H4R antagonist JNJ 7777120, further confirming its specific interaction at this receptor subtype. nih.govguidetopharmacology.org

Molecular Mechanisms of H4R Activation by 4-Methylhistamine Dihydrochloride (B599025)

The histamine H4 receptor is a G protein-coupled receptor (GPCR). researchgate.net Upon activation by an agonist such as 4-Methylhistamine, the H4R primarily couples to Gαi/o proteins. nih.gov This interaction initiates a cascade of intracellular signaling events.

Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and stimulates intracellular calcium mobilization. nih.gov This increase in intracellular calcium is a key mechanism through which the H4R mediates cellular responses like chemotaxis, particularly in immune cells such as mast cells and leukocytes. apexbt.comglpbio.comnih.gov The agonistic response induced by 4-Methylhistamine at the H4R is competitively antagonized by selective antagonists like JNJ 7777120, indicating that they both compete for the same or overlapping binding site on the receptor. nih.gov Furthermore, downstream signaling events following H4R activation by 4-Methylhistamine can involve the JAK/STAT signaling pathway, which in turn regulates the expression of inflammatory mediators like TNF-α and NF-κB. apexbt.comglpbio.com

G-Protein Coupling (Gαi/o Pathways)

4-Methylhistamine dihydrochloride is a potent and selective agonist for the histamine H4 receptor (H4R). apexbt.comtocris.comrndsystems.com The H4R, like other histamine receptors, is a G protein-coupled receptor (GPCR). Specifically, the H4R preferentially couples to the Gαi/o family of G proteins. nih.gov This coupling initiates a cascade of intracellular events that modulate cellular function.

Activation of the H4R by an agonist such as 4-methylhistamine leads to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit, in its active GTP-bound state, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This signaling pathway is a hallmark of Gαi/o-coupled receptors.

Studies have demonstrated the selective coupling of the H4R to Gαi proteins. For instance, in [³⁵S]GTPγS binding assays, the H4R showed a preference for Gαi2 over other Gαi/o subtypes like Gαi1, Gαi3, and Gαo. nih.gov This selectivity in G protein coupling can influence the downstream signaling and ultimate physiological response. The interaction between the H4R and Gαi involves specific residues within the intracellular loops of the receptor and the G protein α subunit, facilitating the signal transduction process. nih.gov

Table 1: G-Protein Coupling of 4-Methylhistamine Dihydrochloride

| Receptor | G-Protein Family | Primary Subtype | Reference |

|---|---|---|---|

| Histamine H4 Receptor (H4R) | Gαi/o | Gαi2 | nih.gov |

Intracellular Signaling Cascades Modulated by H4R Agonism

The activation of the histamine H4 receptor (H4R) by 4-methylhistamine triggers a complex network of intracellular signaling cascades that play crucial roles in inflammatory and immune responses. These pathways involve the modulation of transcription factors, kinases, and second messengers, ultimately leading to changes in gene expression and cellular function.

NF-κB Pathway:

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Activation of the H4R by 4-methylhistamine has been shown to induce the phosphorylation and activation of NF-κB. apexbt.comnih.gov This activation is a critical step in the inflammatory cascade. For instance, in a rat model of LPS-induced joint inflammation, administration of 4-methylhistamine led to increased expression of NF-κB in synovial fluid and blood. apexbt.com This effect was associated with a decrease in the levels of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. apexbt.com The degradation of IκB-α allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

JAK-STAT Pathway:

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling route for many cytokines and growth factors. mdpi.com Histamine, acting through its receptors, can modulate this pathway. nih.gov Specifically, H4R agonism has been linked to the activation of the JAK-STAT pathway. Studies have shown that 4-methylhistamine treatment can increase the expression of JAK-1 and STAT-3. apexbt.com The phosphorylation of STAT proteins is a key event in this pathway, leading to their dimerization and translocation to the nucleus where they regulate gene transcription. nih.govresearchgate.net This pathway is involved in the regulation of cytokine production. nih.gov

Modulation of Cytokines (IL-1β, TNF-α, IL-17):

The activation of the H4R by 4-methylhistamine significantly influences the production of several key cytokines involved in inflammation.

IL-1β and TNF-α: In various models, 4-methylhistamine has been shown to upregulate the mRNA and protein expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). apexbt.comnih.gov For example, in a murine stress model, treatment with 4-methylhistamine reversed the stress-induced decrease in TNF-α expression. nih.gov Similarly, in a model of joint inflammation, 4-methylhistamine increased the mRNA levels of both IL-1β and TNF-α. apexbt.com

IL-17: Interleukin-17 (IL-17) is a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells. aimspress.com While the direct regulation of IL-17 by 4-methylhistamine is less extensively documented, the modulation of upstream pathways like JAK-STAT and the influence on other cytokines suggest an indirect role in IL-17-mediated responses. IL-17 itself is a potent inducer of other inflammatory mediators. aimspress.comnih.gov

cAMP and Ca2+ Influx:

As a Gαi/o-coupled receptor, H4R activation by 4-methylhistamine typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov

Furthermore, H4R agonism can induce an increase in intracellular calcium (Ca2+) levels. frontiersin.orgnih.gov This Ca2+ influx can be a critical downstream signaling event, contributing to various cellular responses, including the activation of certain signaling pathways and cellular processes like chemotaxis. frontiersin.orgnih.govnih.gov

Table 2: Intracellular Signaling Cascades Modulated by 4-Methylhistamine Dihydrochloride

| Signaling Pathway/Molecule | Effect of 4-Methylhistamine (H4R Agonism) | Key Findings | References |

|---|---|---|---|

| NF-κB | Activation/Upregulation | Increased expression and phosphorylation. | apexbt.comnih.gov |

| JAK-1 | Upregulation | Increased expression. | apexbt.com |

| STAT-3 | Upregulation | Increased expression. | apexbt.com |

| IL-1β | Upregulation | Increased mRNA expression. | apexbt.comnih.gov |

| TNF-α | Upregulation | Increased mRNA and protein expression. | apexbt.comnih.gov |

| IL-17 | Indirect Modulation | Influenced by upstream pathways like JAK-STAT. | aimspress.comnih.gov |

| cAMP | Decrease | Inhibition of adenylyl cyclase via Gαi/o coupling. | nih.gov |

| Ca2+ Influx | Increase | H4R activation leads to increased intracellular calcium. | frontiersin.orgnih.gov |

Cellular and Molecular Effects of 4 Methylhistamine Dihydrochloride in Immunological Contexts

H4R Expression and Functional Roles in Immune Cells

The histamine (B1213489) H4 receptor is a key player in the immune system, with its expression being a critical determinant of cellular response to histamine and its analogs like 4-Methylhistamine (B1206604). mdpi.commdpi.com

The H4R is not uniformly distributed across all cell types; instead, it is preferentially expressed on cells of the hematopoietic lineage, positioning it as a crucial regulator of immune and inflammatory processes. mdpi.comnih.gov High levels of H4R expression are found on various immune cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells (including Th1, Th2, Th17, and CD8+ subsets). mdpi.commdpi.com The receptor is also present on leukocytes and has been identified on monocytes and neurons within brain slices. mdpi.comapexbt.commdpi.com

The expression of H4R on these cells is not static. It can be dynamically regulated by the local cytokine microenvironment. Studies have shown that pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ), as well as the anti-inflammatory cytokines Interleukin-10 (IL-10) and Interleukin-13 (IL-13), can modulate H4R expression levels. nih.gov This regulation suggests a feedback loop where the inflammatory context can tune the responsiveness of immune cells to H4R agonists like 4-Methylhistamine.

Table 1: H4R Expression on Various Immune Cells This interactive table summarizes the documented expression of the Histamine H4 Receptor (H4R) on key immune cell populations.

| Cell Type | H4R Expression Status | Supporting Evidence |

| Mast Cells | Expressed | Found on human mast cell lines (HMC-1, LAD-2) and primary cord blood-derived mast cells. mdpi.commerckmillipore.com Northern blot analysis confirmed H4R expression on mouse mast cells. nih.gov |

| Leukocytes | Expressed | Generally expressed on peripheral immune cells. mdpi.comapexbt.com |

| Eosinophils | Expressed | Predominantly expressed on eosinophils. mdpi.commdpi.comnih.gov |

| Dendritic Cells | Expressed | Found on dendritic cells, including monocyte-derived dendritic cells. mdpi.commdpi.comnih.gov |

| T Cells | Expressed | Expressed on various T-cell subsets, including γδT, Th1, Th2, Th17, and CD8 cells. mdpi.commdpi.comnih.gov |

| Neutrophils | Implied | H4R activation promotes neutrophil recruitment, implying functional receptor presence. nih.gov |

| Monocytes | Expressed | H4R expression has been verified in monocytes. mdpi.com |

Activation of the H4R by 4-Methylhistamine is a potent trigger for immune cell migration, a fundamental process in the orchestration of an inflammatory response. apexbt.comnih.gov This process, known as chemotaxis, directs cells toward sites of inflammation.

Mast Cells: 4-Methylhistamine stimulates the migration of murine bone marrow mast cells. caymanchem.com Studies have demonstrated that histamine, acting through the H4R, induces chemotaxis of mouse mast cells, a response that involves Gαi/o proteins and phospholipase C. nih.gov Furthermore, histamine can synergize with the chemokine CXCL12 to enhance the migration of human mast cell precursors, a process dependent on the H4R. nih.gov This suggests a mechanism for the accumulation of mast cells in allergic tissues. nih.govnih.gov

Eosinophils: The H4R plays a critical role in eosinophil trafficking. Activation of the receptor by agonists like 4-Methylhistamine induces a change in eosinophil shape and promotes their chemotaxis. mdpi.comnih.govcaymanchem.com This function is central to the accumulation of eosinophils in chronic allergic inflammation. mdpi.com

Other Immune Cells: The chemotactic effect of H4R activation is not limited to mast cells and eosinophils. The receptor is also involved in the chemotaxis of leukocytes and the activation and migration of dendritic cells and T cells. apexbt.commdpi.com

Table 2: Effects of 4-Methylhistamine on Immune Cell Migration This interactive table outlines the migratory responses of different immune cells following stimulation of the H4 Receptor by 4-Methylhistamine.

| Immune Cell | Effect | Mechanism/Pathway |

| Mast Cells | Induces chemotaxis | Mediated by H4R; involves Gαi/o proteins and phospholipase C. nih.govcaymanchem.com |

| Eosinophils | Induces shape change and chemotaxis | Mediated by H4R. mdpi.comnih.govcaymanchem.com |

| Leukocytes | Induces chemotaxis | Mediated by H4R. apexbt.com |

| Dendritic Cells | Modulates migration | H4R activation influences DC migration. mdpi.com |

| T Cells | Modulates migration | H4R activation influences T-cell migration. mdpi.com |

Modulation of Cytokine and Chemokine Production

Beyond directing cell traffic, 4-Methylhistamine, through H4R activation, significantly influences the production and release of cytokines and chemokines, thereby shaping the nature and intensity of the immune response. nih.govresearchgate.net

Stimulation of the H4R with 4-Methylhistamine generally promotes a pro-inflammatory environment by upregulating key inflammatory cytokines.

TNF-α and IL-1β: In human mast cells, activation of H4R with 4-Methylhistamine induces the production of TNF-α and IL-1β. merckmillipore.com Similarly, in animal models of inflammation, 4-Methylhistamine treatment led to increased expression of TNF-α and IL-1β at both the mRNA and protein levels. apexbt.comnih.gov In a mouse model of experimental autoimmune encephalomyelitis (EAE), 4-Methylhistamine administration increased the percentage of B cells expressing TNF-α and the mRNA expression of Tnfα in the brain. nih.gov

IL-17A: In the context of EAE, a Th1/Th17-driven disease, treatment with an H4R antagonist was found to decrease the percentage of CD4+IL-17A+ cells. mdpi.com This finding suggests that stimulation of H4R by an agonist like 4-Methylhistamine would conversely promote the Th17 response and increase IL-17A production.

The effect of 4-Methylhistamine on anti-inflammatory cytokines appears to be context-dependent, with studies showing conflicting results.

In one study using human mast cells, H4R activation was found to induce the expression of a range of inflammatory proteins, including the anti-inflammatory cytokines IL-10 and Transforming Growth Factor-beta 1 (TGF-β1). merckmillipore.com

Conversely, in a murine EAE model, treatment with an H4R antagonist led to an increase in the percentage of CD4+TGF-β1+ regulatory T cells. mdpi.com This implies that H4R agonism by 4-Methylhistamine might suppress this specific anti-inflammatory response in the setting of CNS autoimmunity.

This discrepancy highlights the complexity of H4R signaling, where the effect on a specific cytokine can vary depending on the cell type, the specific disease model, and the surrounding inflammatory milieu.

Activation of the H4R by 4-Methylhistamine also stimulates the production of chemokines, which are critical for recruiting specific immune cells to the site of inflammation.

MCP-1 and ICAM-1: In human mast cells, H4R stimulation induces the expression of Monocyte Chemoattractant Protein-1 (MCP-1) and Intercellular Adhesion Molecule-1 (ICAM-1). merckmillipore.com

Other Chemokines: In a mouse EAE model, 4-Methylhistamine treatment increased the population of B cells expressing MCP-1. nih.gov In human natural killer (NK) cells, H4R stimulation leads to a significant upregulation of the chemokines CCL3 and CCL4. nih.gov Furthermore, in the gut, histamine acting via H4R can regulate the production of CXCL1 and CXCL2, which are potent neutrophil chemoattractants. nih.gov

Table 3: Cytokine and Chemokine Modulation by 4-Methylhistamine via H4R This interactive table summarizes the regulatory effects of 4-Methylhistamine on the production of various cytokines and chemokines.

| Mediator Class | Mediator | Effect of H4R Stimulation | Cell Type/Model |

| Pro-inflammatory Cytokines | TNF-α | Increased Production | Human Mast Cells, Murine Models apexbt.commerckmillipore.comnih.gov |

| IL-1β | Increased Production | Human Mast Cells, Murine Models apexbt.commerckmillipore.comnih.gov | |

| IL-17A | Implied Increase | Murine EAE Model mdpi.com | |

| IL-6 | Increased Production | Human Mast Cells, Murine EAE Model merckmillipore.comnih.gov | |

| Anti-inflammatory Cytokines | IL-10 | Increased Production | Human Mast Cells merckmillipore.com |

| TGF-β1 | Contradictory (Increase/Decrease) | Human Mast Cells (Increase) merckmillipore.com, Murine EAE Model (Implied Decrease) mdpi.com | |

| Chemokines | MCP-1 | Increased Production | Human Mast Cells, Murine B Cells merckmillipore.comnih.gov |

| ICAM-1 | Increased Expression | Human Mast Cells merckmillipore.com | |

| CCL3 / CCL4 | Increased Production | Human Natural Killer Cells nih.gov | |

| CXCL1 / CXCL2 | Increased Production | Gut Inflammation Model nih.gov |

Balancing Th1/Th2/Th17 Responses through H4R Activation

4-Methylhistamine dihydrochloride (B599025), a potent and selective agonist of the histamine H4 receptor (H4R), plays a significant role in modulating the intricate balance between T helper (Th) cell subsets, including Th1, Th2, and Th17 cells. The activation of H4R by 4-methylhistamine can steer the immune response towards a particular phenotype, with implications for various inflammatory and autoimmune conditions.

Research has demonstrated that H4R activation by 4-methylhistamine can enhance Th1-mediated responses. In a murine model of chronic stress, administration of 4-methylhistamine led to a notable increase in the population of CD4+ T cells and a subsequent rise in the production of interferon-gamma (IFN-γ), a hallmark cytokine of the Th1 lineage. researchgate.net Concurrently, the expression of the Th2-associated cytokine interleukin-4 (IL-4) was significantly diminished. researchgate.net This suggests a clear shift towards a Th1-dominant immune profile upon H4R stimulation in this context.

The influence of 4-methylhistamine extends to the more recently identified Th17 subset. Studies have shown that human Th17 cells, which are characterized by their production of interleukin-17 (IL-17), express functional H4 receptors. mdpi.com Stimulation of these cells with an H4R agonist, such as 4-methylhistamine, has been found to increase the production of IL-17. mdpi.comnih.gov This finding is particularly relevant in the context of certain autoimmune diseases where Th17 cells are known to be key pathogenic drivers. For instance, in preclinical models of arthritis, the H4R has been shown to be involved in Th17 cell development and activity. nih.gov

The effect on Th2 responses appears to be more nuanced. While the aforementioned study in a chronic stress model showed a decrease in IL-4, other research indicates that H4R activation can, in some contexts, promote Th2-biased immune responses. nih.gov For example, H4R activation on monocyte-derived dendritic cells has been shown to reduce the production of Th1-associated cytokines like IL-12, which could indirectly favor a Th2 response. nih.gov Furthermore, in a murine model of chronic allergic contact dermatitis, histamine, acting through both H1 and H4 receptors, was found to promote Th2 reactions and suppress Th17 responses by downregulating transforming growth factor-beta 1 (TGF-β1). mdpi.com This highlights the context-dependent nature of H4R-mediated immune modulation.

Table 1: Effects of 4-Methylhistamine on T Helper Cell Responses

| T Helper Cell Subset | Key Cytokine | Effect of 4-Methylhistamine (via H4R Activation) | Supporting Evidence |

| Th1 | IFN-γ | Increased production | Murine chronic stress model showed elevated IFN-γ and CD4+ T cells. researchgate.net |

| Th2 | IL-4, IL-5, IL-13 | Decreased production in some models (chronic stress). researchgate.net May be promoted in other contexts (allergic dermatitis). mdpi.com | Studies show both suppression and potential promotion depending on the experimental model. researchgate.netmdpi.com |

| Th17 | IL-17 | Increased production | Human Th17 cells show increased IL-17 production upon H4R agonist stimulation. mdpi.comnih.gov |

Role in Inflammatory Cell Infiltration and Tissue Damage

The activation of the H4R by 4-methylhistamine dihydrochloride is a critical step in orchestrating the infiltration of various inflammatory cells into tissues, a hallmark of many inflammatory diseases. This cellular recruitment, coupled with the release of pro-inflammatory mediators, can contribute significantly to tissue damage.

A primary role of H4R activation is the chemotaxis of key inflammatory effector cells. Mast cells, which are pivotal in allergic responses, are known to be recruited to sites of inflammation through H4R-mediated signals. nih.gov This accumulation of mast cells can amplify the inflammatory cascade. Similarly, eosinophils, another crucial cell type in allergic inflammation and parasitic infections, exhibit enhanced migration in response to H4R agonists. nih.gov This chemotactic effect is a direct consequence of H4R stimulation, leading to the accumulation of these cells at the site of inflammation. nih.gov

The pro-inflammatory effects of 4-methylhistamine extend beyond simple cell recruitment. In an experimental autoimmune encephalomyelitis (EAE) mouse model, a well-established model for multiple sclerosis, the administration of 4-methylhistamine was shown to aggravate the clinical symptoms of the disease. nih.govnih.gov This exacerbation was associated with an upregulation of several pro-inflammatory mediators, including nuclear factor-kappa B (NF-κB) p65, granulocyte-macrophage colony-stimulating factor (GM-CSF), monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the brain. nih.gov The increased presence of these molecules points towards a heightened inflammatory state within the central nervous system, which is known to contribute to the demyelination and axonal damage characteristic of EAE and multiple sclerosis. nih.gov

This promotion of a pro-inflammatory environment directly implicates 4-methylhistamine in the process of tissue damage. The influx of inflammatory cells, such as neutrophils, driven by chemokines whose expression is increased by H4R activation, can lead to the release of cytotoxic enzymes and reactive oxygen species, causing direct harm to surrounding tissues. mdpi.com For example, in models of colitis, H4R signaling is thought to contribute to inflammation by regulating the production and release of pro-inflammatory mediators that promote neutrophil recruitment. mdpi.com While direct histological evidence solely attributing tissue damage to 4-methylhistamine is an area of ongoing investigation, the compound's ability to worsen a neurodegenerative disease characterized by significant tissue pathology provides strong evidence for its role in mediating tissue damage. nih.gov

Table 2: Role of 4-Methylhistamine in Inflammatory Processes

| Process | Key Cellular/Molecular Players | Effect of 4-Methylhistamine (via H4R Activation) | Consequence |

| Inflammatory Cell Infiltration | Mast cells, Eosinophils, Neutrophils | Increased chemotaxis and recruitment | Accumulation of inflammatory cells at the site of inflammation. mdpi.comnih.gov |

| Pro-inflammatory Mediator Release | NF-κB, GM-CSF, MCP-1, IL-6, TNF-α | Upregulation of expression and release | Amplification of the inflammatory response. nih.gov |

| Tissue Damage | Pro-inflammatory cytokines, Infiltrating immune cells | Aggravation of disease in an EAE model, characterized by demyelination and axonal damage. | Contribution to the pathology of inflammatory and autoimmune diseases. nih.gov |

Investigative Studies on the Role of 4 Methylhistamine Dihydrochloride in Inflammatory and Autoimmune Disorders

Preclinical Models of Allergic and Inflammatory Diseases

Preclinical studies using various animal models have been instrumental in delineating the pro-inflammatory effects of 4-Methylhistamine (B1206604) dihydrochloride (B599025). These models mimic key aspects of human allergic and inflammatory conditions, providing a platform to investigate the compound's in vivo effects.

Studies in Carrageenan-Induced Pleurisy Models

In a well-established model of acute inflammation, carrageenan-induced pleurisy in mice, 4-Methylhistamine dihydrochloride has been shown to exacerbate the inflammatory response. nih.govnih.gov Administration of the compound led to a significant increase in the infiltration of inflammatory cells, particularly T-cell subsets such as CD4+, CD25+, and CD4+CD25+ cells. nih.gov Furthermore, it amplified the production of pro-inflammatory cytokines associated with T helper type 1 (Th1) and Th17 cells, while concurrently decreasing the levels of cytokines produced by Th2 cells. nih.gov Histological analysis of lung tissues from mice treated with 4-Methylhistamine dihydrochloride revealed worsened inflammation compared to control groups. nih.govnih.gov These findings strongly suggest that activation of the H4R by 4-Methylhistamine dihydrochloride plays a critical role in promoting acute inflammatory processes. nih.gov

Exploration in Models of Intestinal Inflammation and Arthritis

The role of histamine (B1213489) and its receptors in inflammatory bowel disease (IBD) is an active area of research. nih.govmdpi.com Elevated levels of histamine and its metabolite, N-methylhistamine, have been observed in patients with active Crohn's disease and ulcerative colitis, correlating with disease activity. nih.gov The histamine H4 receptor is expressed in intestinal tissue, and its activation is believed to contribute to the inflammatory pathology of IBD. nih.govmdpi.com While direct studies on the effect of 4-Methylhistamine dihydrochloride in arthritis models are less prevalent in the provided search results, the known pro-inflammatory role of H4R activation in other inflammatory conditions suggests a potential for it to exacerbate arthritic inflammation as well. The H4R has been identified as a target in inflammatory models of osteoarthritis and rheumatoid arthritis. nih.gov

Relevance to Asthma, Allergy, and Chronic Pruritus Pathophysiology

The involvement of the H4 receptor and its agonist, 4-Methylhistamine, extends to the pathophysiology of asthma, allergies, and chronic pruritus. In mouse models of allergic asthma, activation of the H4R has been shown to induce the recruitment of regulatory T cells (FoxP3+) and inhibit the allergic response, suggesting a complex and potentially dual role in this context. caymanchem.com Conversely, in models of chronic allergic contact dermatitis, the H4R agonist exacerbated skin lesions, indicating a pro-inflammatory role in this specific allergic condition. nih.gov

In the context of pruritus, or itching, preclinical data in mice have demonstrated that intradermal injection of 4-Methylhistamine induces scratching behavior. nih.gov This response is absent in mice lacking the H4 receptor and can be inhibited by H4R antagonists, providing strong evidence for the involvement of H4R in mediating itch. nih.gov The H4 receptor is expressed on skin-specific sensory neurons, and its activation leads to an increase in intracellular calcium, further supporting its role in the neuronal pathways of itch. nih.gov

Functional Interactions with H4R Antagonists in Disease Models (e.g., JNJ 7777120, JNJ39758979)

The use of selective H4R antagonists, such as JNJ 7777120 and JNJ 39758979, in conjunction with 4-Methylhistamine dihydrochloride has been pivotal in confirming the specificity of the observed effects and in exploring the therapeutic potential of blocking the H4R.

In the carrageenan-induced pleurisy model, treatment with the H4R antagonist JNJ 7777120 significantly counteracted the pro-inflammatory effects of both carrageenan and 4-Methylhistamine. nih.govnih.gov JNJ 7777120 reduced the number of inflammatory T-cell subsets, decreased the production of Th1/Th17 cytokines, and increased the expression of Th2 cytokines. nih.govnih.gov Furthermore, it lowered the mRNA expression of pro-inflammatory mediators like interleukin-1β and tumor necrosis factor-α in lung tissues. nih.govnih.gov

Similarly, in models of chronic allergic contact dermatitis, JNJ7777120 was found to ameliorate skin lesions. nih.gov In studies related to pruritus, H4R antagonists have been shown to inhibit the scratching behavior induced by 4-Methylhistamine in mice. nih.gov The development of JNJ 39758979, another potent and selective H4R antagonist, further solidified the anti-inflammatory and anti-pruritic potential of this class of compounds in preclinical settings. nih.govrndsystems.comtocris.com

| Model | Effect of 4-Methylhistamine (H4R Agonist) | Effect of H4R Antagonist (e.g., JNJ 7777120) | Key Findings |

|---|---|---|---|

| Carrageenan-Induced Pleurisy | Increased inflammatory cell infiltration and pro-inflammatory cytokines (Th1/Th17). nih.gov | Decreased inflammatory cell infiltration and pro-inflammatory cytokines; increased anti-inflammatory cytokines (Th2). nih.govnih.gov | H4R activation promotes acute inflammation. nih.gov |

| Chronic Allergic Contact Dermatitis | Exacerbated skin lesions. nih.gov | Ameliorated skin lesions. nih.gov | H4R plays a role in the development of chronic allergic skin inflammation. nih.gov |

| Pruritus (Itch) Models | Induced scratching behavior. nih.gov | Inhibited scratching behavior. nih.gov | H4R is involved in the mediation of itch. nih.gov |

Potential Therapeutic Implications in Immunomodulatory Therapies

The findings from studies involving 4-Methylhistamine dihydrochloride and H4R antagonists have significant therapeutic implications for immunomodulatory therapies. nih.govresearchgate.net The demonstration that H4R activation by its agonist, 4-Methylhistamine, consistently promotes pro-inflammatory responses in various disease models highlights the H4R as a promising target for anti-inflammatory and anti-allergic drug development. nih.govnih.govmdpi.com

The ability of H4R antagonists to counteract the effects of 4-Methylhistamine and to ameliorate disease symptoms in preclinical models of inflammation and allergy provides a strong rationale for their clinical development. nih.govnih.gov For instance, the beneficial effects of H4R antagonists in models of asthma, allergic dermatitis, and pruritus suggest their potential use in treating these conditions in humans. caymanchem.comnih.govnih.gov Furthermore, the involvement of the H4R in modulating cytokine balances, such as the Th1/Th2 and Th17 pathways, suggests that targeting this receptor could be a viable strategy for a wide range of immune-mediated disorders. nih.govnih.gov

In a murine stress model, treatment with 4-Methylhistamine was shown to increase the number of CD4+ T cells and the production of IFN-γ, a Th1 cytokine, while decreasing the expression of the Th2 cytokine IL-4. nih.gov This modulation of the Th1/Th2 balance by an H4R agonist further underscores the receptor's role in immune regulation and its potential as a therapeutic target. nih.gov

| Study Focus | Model System | Key Findings with 4-Methylhistamine | Reference |

|---|---|---|---|

| Acute Inflammation | Carrageenan-Induced Pleurisy (Mice) | Increased T-cell subsets (CD4+, CD25+), increased Th1/Th17 cytokines, decreased Th2 cytokines, worsened inflammation. | nih.govnih.gov |

| Chronic Stress and Immune Response | Murine Stress Model | Increased CD4+ T cells, increased IFN-γ (Th1), decreased IL-4 (Th2). | nih.gov |

| Allergic Dermatitis | Chronic Allergic Contact Dermatitis (Mice) | Exacerbated skin lesions. | nih.gov |

| Pruritus | Intradermal Injection (Mice) | Induced scratching behavior. | nih.gov |

| Autoimmune Encephalomyelitis | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Aggravated disease progression and promoted pro-inflammatory signaling in B cells. | nih.govmdpi.com |

Exploration of 4 Methylhistamine Dihydrochloride in Oncological Research

H4R Expression and Significance in Various Cancer Types

The expression of the histamine (B1213489) H4 receptor (H4R) is modulated across different cancer types, suggesting its involvement in the process of carcinogenesis. nih.gov In many cancers, H4R expression is altered compared to normal tissues, and these changes are often linked to clinicopathological features, highlighting H4R as a potential novel cancer biomarker. nih.gov

Genomic and proteomic analyses, particularly using data from The Cancer Genome Atlas (TCGA), have been instrumental in characterizing H4R gene expression across a wide array of human cancers. nih.govresearchgate.net These large-scale analyses compare H4R mRNA expression levels in primary solid tumors with those in normal tissues. researchgate.net For instance, searches within the TCGA database have revealed H4R gene expression in bladder cancer, kidney cancer, breast cancer, gastrointestinal cancers, lung cancer, endometrial cancer, and skin cancer. nih.govresearchgate.net Tools that interface with TCGA data, such as UALCAN and Firebrowse, allow for detailed investigation of H4R gene expression and its potential correlation with patient survival outcomes. nih.gov These analyses have shown that H4R expression is significantly altered—either up- or downregulated—in many tumor types compared to their normal tissue counterparts. nih.govresearchgate.net

The expression of H4R varies significantly among different cancer types, and even within subtypes of the same cancer.

Gastrointestinal Cancers: In gastrointestinal cancers, H4R expression is variable. TCGA data indicates that H4R gene expression is significantly reduced in primary colon tumors and rectal cancer samples when compared to normal colon tissue. nih.gov Similarly, a downregulation of H4R has been observed in gastric carcinomas, particularly in later stages (3 and 4), suggesting a role in the progression rather than the initiation of stomach cancer. nih.gov Conversely, in esophageal squamous cell carcinoma (ESCC), H4R gene and protein expression are significantly higher in primary tumors compared to normal tissue. nih.govresearchgate.net This increased expression in ESCC has been correlated with larger primary tumor size and a greater number of lymph node metastases. nih.gov Analyses of TCGA data also show a modest but significant increase in H4R expression in hepatocellular carcinoma (HCC) and cholangiocarcinoma (CHOL) primary tumors compared to normal tissue. nih.gov

Lung Cancer: In lung cancer, TCGA genomic data reveals that H4R gene expression is significantly lower in both lung adenocarcinoma (LUAD) and lung squamous cell carcinoma (LUSC) compared to normal lung tissue. nih.gov Furthermore, a specific loss-of-function polymorphism in the H4R gene has been linked to a higher invasive potential and prognosis in non-small cell lung cancer (NSCLC) patients. nih.gov

Breast Cancer: The first description of H4R in cancer was in breast tumors. nih.gov It is expressed at both the mRNA and protein levels in malignant lesions of the mammary gland. nih.gov Consistent with this, TCGA data shows that while the H4R gene is expressed in primary breast tumors, its expression is significantly reduced compared to normal breast tissue. nih.govnih.gov Notably, H4R is downregulated in the aggressive basal-like/triple-negative breast cancer (TNBC) subtype compared to the more favorable luminal A and normal-like tumor subtypes. nih.govmerckmillipore.com Higher H4R expression in basal-like breast cancer has been associated with better survival outcomes. nih.gov

Melanoma: In melanoma, H4R is expressed in both benign and malignant lesions of melanocytic origin. oncotarget.com Interestingly, H4R expression levels are significantly higher in benign skin lesions (nevi) than in malignant melanoma tissues. oncotarget.com In melanoma samples, H4R expression has been found to be inversely correlated with proliferation markers. nih.gov Studies have confirmed H4R expression at both the mRNA and protein level in human melanoma cell lines and have detected its presence in a significant percentage of human melanoma biopsies. conicet.gov.arnih.gov

Esophageal Squamous Cell Carcinoma (ESCC): As mentioned, H4R is overexpressed in ESCC at both the mRNA and protein levels compared to normal esophageal tissue. nih.govresearchgate.netnih.gov This overexpression is more pronounced in poorly differentiated ESCC samples and has been correlated with patient survival. nih.gov

| Cancer Type | H4R Expression Pattern in Tumor vs. Normal Tissue | Source |

|---|---|---|

| Gastrointestinal Cancers (Colon/Rectal) | Significantly Reduced | nih.gov |

| Gastrointestinal Cancers (Gastric) | Reduced (especially in later stages) | nih.gov |

| Gastrointestinal Cancers (ESCC) | Significantly Higher | nih.govresearchgate.net |

| Gastrointestinal Cancers (Liver - HCC/CHOL) | Slightly Increased | nih.gov |

| Lung Cancer (LUAD & LUSC) | Significantly Reduced | nih.gov |

| Breast Cancer | Significantly Reduced | nih.govnih.gov |

| Melanoma | Reduced (compared to benign lesions) | oncotarget.com |

H4R Agonism Effects on Cancer Cell Biology

The activation of H4R by agonists like 4-methylhistamine (B1206604) has been shown to influence several key aspects of cancer cell biology, often leading to antitumor effects. nih.gov

Stimulation of H4R with agonists has demonstrated significant inhibitory effects on cancer cell proliferation and progression through the cell cycle.

In Esophageal Squamous Cell Carcinoma (ESCC) , preclinical studies show that activation of H4R using 4-methylhistamine blocks cell cycle progression and proliferation of ESCC cells. nih.govresearchgate.net

For Melanoma , the inhibitory effect of histamine on proliferation is mediated in part through the H4R. nih.govconicet.gov.ar This is associated with an induction of G0/G1 phase cell cycle arrest. nih.gov

In Breast Cancer , H4R is the primary receptor subtype that inhibits proliferation in breast cancer cell lines. researchgate.net The use of H4R agonists leads to reduced proliferation. nih.gov

In Non-Small Cell Lung Cancer (NSCLC) , treatment with the H4R agonist 4-methylhistamine reduced the aggressive potential in NSCLC cell lines. nih.gov

For Gastric Cancer , H4R activation can induce a G0/G1 phase cell cycle arrest. nih.gov

H4R agonism can also suppress the invasive capabilities of cancer cells and, in some contexts, promote apoptosis.

In ESCC , activation of H4R by 4-methylhistamine suppresses the invasion of cancer cells. nih.govresearchgate.net This effect is linked to both metabolism and non-metabolism-related signaling pathways, including the MAPK pathway. nih.gov

In NSCLC , treatment with 4-methylhistamine has been shown to prevent the epithelial-to-mesenchymal transition (EMT), a key process in invasion and metastasis. nih.gov This was evidenced by an increased expression of the epithelial marker E-cadherin and a decreased expression of the mesenchymal marker vimentin (B1176767) in both cell lines and xenograft tumors. nih.gov

In Breast Cancer , H4R agonists have been shown to increase apoptosis. nih.gov

For Pancreatic Cancer , H4R agonism inhibited cell migration and disrupted EMT. When combined with gemcitabine, it increased apoptosis of pancreatic cancer cells. nih.gov

A notable effect of H4R activation in certain cancer types is the induction of cellular senescence, a state of irreversible growth arrest, and the promotion of cellular differentiation.

In Melanoma , H4R activation by agonists has been shown to induce cell senescence. nih.govconicet.gov.arnih.gov This decrease in proliferation is associated with an increase in melanogenesis, which is a differentiation marker for melanoma cells. conicet.gov.arnih.gov This suggests that H4R stimulation can shift melanoma cells from a proliferative state to a more differentiated and less aggressive phenotype. nih.gov

In Breast Cancer , H4R agonists can induce cellular senescence. nih.gov

| Cancer Type | Effect of H4R Agonism (e.g., with 4-Methylhistamine) | Source |

|---|---|---|

| Esophageal Squamous Cell Carcinoma (ESCC) | Blocks cell cycle, proliferation, and invasion | nih.govresearchgate.net |

| Non-Small Cell Lung Cancer (NSCLC) | Reduces aggressive potential, inhibits Epithelial-Mesenchymal Transition (EMT) | nih.govnih.gov |

| Melanoma | Inhibits proliferation, induces G0/G1 cell cycle arrest, promotes cell senescence and melanogenesis (differentiation) | nih.govconicet.gov.arnih.gov |

| Breast Cancer | Inhibits proliferation, increases apoptosis, induces senescence | nih.gov |

| Gastric Cancer | Induces G0/G1 phase cell cycle arrest | nih.gov |

| Pancreatic Cancer | Inhibits proliferation and migration, disrupts EMT, increases apoptosis (with gemcitabine) | nih.gov |

In Vivo Antitumor Efficacy Studies

In vivo studies using animal models have been crucial in elucidating the antitumor capabilities of 4-methylhistamine dihydrochloride (B599025). These studies provide a foundational understanding of its potential therapeutic applications in oncology.

Reduction of Tumor Xenograft Growth

Research has demonstrated that 4-methylhistamine can significantly inhibit the growth of tumor xenografts. For instance, in studies involving human colorectal cancer cell lines, treatment with histamine or its analogue 4-methylhistamine has been shown to suppress tumor proliferation. This effect is often linked to the activation of histamine H1 receptors, which can interfere with the cell cycle of cancer cells, leading to a reduction in their proliferation rate. The engagement of H1 receptors can induce a G1/S cell cycle block, effectively halting the progression of cancer cells from the growth phase to the DNA synthesis phase.

Furthermore, the antitumor activity of 4-methylhistamine is also associated with its ability to counteract the immunosuppressive environment fostered by the tumor. By activating H1 receptors, it can inhibit the production of reactive oxygen species (ROS) by myeloid-derived suppressor cells (MDSCs), a key component of the tumor microenvironment that dampens the immune response. This reduction in ROS production helps to restore the function of cytotoxic T lymphocytes (CTLs), allowing them to more effectively target and eliminate cancer cells.

Influence on Metastatic Potential and Survival Rates

The metastatic cascade, a complex process involving the detachment of cancer cells from the primary tumor and their subsequent invasion of distant tissues, is a major contributor to cancer mortality. Studies have indicated that 4-methylhistamine can influence this process. By modulating the tumor microenvironment and enhancing the activity of immune effector cells, it can create a less favorable environment for metastatic progression.

The enhancement of antitumor immunity by 4-methylhistamine, particularly the reinvigoration of CTLs, plays a critical role in controlling metastatic spread. A robust immune response can identify and eliminate circulating tumor cells before they can establish secondary tumors. Consequently, the inhibition of primary tumor growth and the suppression of metastasis through treatment with 4-methylhistamine have been linked to improved survival rates in preclinical cancer models.

Immunomodulation within the Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression and the efficacy of therapies. 4-Methylhistamine has been shown to exert significant immunomodulatory effects within this environment.

One of the key mechanisms of its immunomodulatory action is the targeting of myeloid-derived suppressor cells (MDSCs). These cells are a heterogeneous population of immature myeloid cells that accumulate in the TME and suppress the activity of T cells, thereby allowing the tumor to evade immune surveillance. 4-Methylhistamine, through its interaction with histamine H1 receptors on MDSCs, can inhibit their immunosuppressive functions. Specifically, it has been shown to decrease the production of reactive oxygen species (ROS) and arginase 1 (ARG1), two key molecules used by MDSCs to inhibit T-cell proliferation and function.

The table below summarizes the immunomodulatory effects of 4-methylhistamine on key components of the tumor microenvironment based on preclinical findings.

| Cell Type/Component | Effect of 4-Methylhistamine | Outcome in Tumor Microenvironment |

| Myeloid-Derived Suppressor Cells (MDSCs) | Inhibition of immunosuppressive functions via H1R. | Reduced production of ROS and ARG1. |

| Cytotoxic T Lymphocytes (CTLs) | Restoration of effector functions. | Enhanced antitumor immunity. |

| Tumor Cells | Induction of G1/S cell cycle block via H1R. | Inhibition of proliferation. |

Strategic Combinatorial Approaches in Cancer Therapy (e.g., with radiation)

Radiation therapy is a cornerstone of cancer treatment that induces DNA damage in cancer cells, leading to their death. However, its efficacy can be limited by the radioresistance of some tumors and the damage it can cause to surrounding healthy tissues. Research has explored the use of 4-methylhistamine as a radiosensitizer, a compound that can make cancer cells more susceptible to the effects of radiation.

Studies have shown that the combination of histamine agonists, like 4-methylhistamine, and radiation can lead to a more pronounced antitumor effect than either treatment alone. The proposed mechanism for this synergy involves the modulation of the tumor microenvironment by 4-methylhistamine, making it more conducive to the cytotoxic effects of radiation. By enhancing the immune response and potentially interfering with DNA repair mechanisms in cancer cells, 4-methylhistamine can lower the threshold of radiation required to achieve tumor control. This could potentially allow for the use of lower doses of radiation, thereby reducing the risk of side effects on healthy tissues.

Impact of 4 Methylhistamine Dihydrochloride on Other Biological Systems

Neurological Systems: Modulation of Neuronal Excitability in the Central Nervous System and Vestibular Neurons

4-Methylhistamine (B1206604), a potent and selective agonist for the histamine (B1213489) H4 receptor, plays a significant role in modulating the excitability of vestibular neurons. nih.govrndsystems.comnih.gov Research has demonstrated the presence of transcripts for both H3 and H4 receptors in rat vestibular ganglia. nih.gov The application of selective H4 receptor antagonists, such as JNJ 7777120 and its derivative JNJ 10191584, leads to a reversible, concentration-dependent decrease in the evoked action potential firing of these neurons. nih.govnih.gov

Crucially, the inhibitory effects of these H4 antagonists on neuronal discharge can be counteracted and reversed by the subsequent application of 4-methylhistamine. nih.govnih.gov For instance, when vestibular neurons were treated with both an H4 antagonist and 4-methylhistamine, the inhibitory effect of the antagonist was abolished. nih.gov This finding strongly supports the specific functional involvement of the H4 receptor in regulating the activity of primary vestibular neurons. nih.gov These results highlight the potential of the H4 receptor as a key pharmacological target for modulating peripheral vestibular activity and managing vestibular disorders. nih.govnih.gov While the drug betahistine (B147258) is commonly used for vestibular disorders and acts as a histamine H3 receptor antagonist, studies exploring H4 receptor modulation suggest a distinct and pronounced inhibitory effect on vestibular neuron activity mediated through this receptor subtype. nih.gov

| Compound | Mechanism of Action | Effect on Vestibular Neuron Firing | Source |

|---|---|---|---|

| 4-Methylhistamine | Selective H4 Receptor Agonist | Reverses the inhibitory effect of H4 antagonists | nih.govnih.gov |

| JNJ 7777120 / JNJ 10191584 | Selective H4 Receptor Antagonist | Inhibits/decreases evoked action potential firing | nih.govnih.gov |

| Betahistine | H3 Receptor Antagonist | Inhibits evoked action potential firing (at higher concentrations) | nih.gov |

| Thioperamide | H3/H4 Receptor Antagonist | Inhibits firing at nanomolar ranges | nih.gov |

Gastrointestinal System: Effects on Interstitial Cells of Cajal

Interstitial cells of Cajal (ICCs) are essential pacemaker cells within the gastrointestinal (GI) tract, responsible for generating the electrical slow-wave activity that coordinates muscle contractions. nih.govnih.govmdpi.com While histamine is known to influence GI motility, its effects are receptor-specific. nih.govnih.gov

Studies on cultured murine small intestinal ICCs have investigated the role of various histamine receptor subtypes. nih.govnih.govkjpp.net Research showed that while histamine itself and the selective H1 receptor agonist 2-pyridylethylamine caused depolarization of the ICC membrane potentials, other histamine receptor agonists did not have the same effect. nih.govnih.govkjpp.net Specifically, the application of 4-methylhistamine, a selective H4 receptor agonist, at a concentration of 50µM had no effect on the pacemaker potentials of these cells. nih.govkjpp.net Similarly, agonists for the H2 receptor (Dimaprit) and H3 receptor (R-alpha-methylhistamine) also failed to alter pacemaker activity. nih.govnih.gov These findings indicate that the modulatory effects of histamine on ICC pacemaker potentials are mediated through the H1 receptor, not the H4 receptor. nih.govnih.govkjpp.net The H4 receptor is primarily expressed on immune cells within the gut mucosa and submucosal blood vessels. nih.govkjpp.net

| Histamine Receptor Agonist | Receptor Selectivity | Effect on ICC Pacemaker Potentials | Source |

|---|---|---|---|

| 2-Pyridylethylamine (2-PEA) | H1 Agonist | Depolarized pacemaker potentials | nih.govnih.gov |

| Dimaprit | H2 Agonist | No effect | nih.govnih.gov |

| R-alpha-methylhistamine | H3 Agonist | No effect | nih.govnih.gov |

| 4-Methylhistamine (4-MH) | H4 Agonist | No effect | nih.govnih.govkjpp.net |

Dermatological System: Influence on Keratinocyte Proliferation and Atopic Dermatitis Mechanisms

The histamine H4 receptor plays a significant role in the pathophysiology of atopic dermatitis, a condition often characterized by epidermal hyperproliferation (acanthosis). nih.govnih.govresearchgate.net Research has revealed that keratinocytes from patients with atopic dermatitis express significantly higher levels of H4 receptor mRNA compared to keratinocytes from healthy individuals or those with psoriasis. nih.govnih.gov

Stimulation of these keratinocytes with either histamine or the selective H4 receptor agonist, 4-methylhistamine, results in a marked increase in proliferation. nih.govnih.gov This proliferative effect is a key mechanism that could contribute to the epidermal thickening seen in chronic eczema. nih.gov The specificity of this action is confirmed by the finding that the H4R-specific antagonist JNJ7777120 can block the proliferation induced by the H4R agonist. nih.govresearchgate.net Further supporting this role, H4R-deficient mice exhibit a significantly thinner abdominal epidermis and their keratinocytes show lower rates of in vitro proliferation compared to wildtype mice. nih.gov These findings strongly suggest that the H4 receptor, activated by agonists like 4-methylhistamine, is a key driver of the keratinocyte hyperproliferation observed in atopic dermatitis. nih.govnih.gov

| Cell/Animal Model | Condition/Treatment | Key Finding | Source |

|---|---|---|---|

| Human Keratinocytes (Atopic Dermatitis) | Baseline Expression | Significantly higher H4R mRNA expression compared to healthy controls. | nih.govnih.gov |

| Human Keratinocytes (Atopic Dermatitis) | Stimulation with 4-Methylhistamine | Induced proliferation. | nih.govnih.gov |

| Human Keratinocytes (Atopic Dermatitis) | Treatment with JNJ7777120 (H4R antagonist) | Abolished the H4R agonist-induced proliferation. | nih.gov |

| H4R-deficient mice | Genetic knockout | Thinner abdominal epidermis and lower keratinocyte proliferation. | nih.gov |

Cardiovascular System: Role in Vascular Endothelial Cell Responses (Specificity considerations regarding HMGB1 release)

In the cardiovascular system, histamine is a potent mediator that can trigger pro-inflammatory responses in vascular endothelial cells, including the release of High Mobility Group Box-1 (HMGB1), a nuclear protein that acts as a damage-associated molecular pattern when released into the extracellular space. researchgate.netnih.govnih.gov However, this response is highly specific to the type of histamine receptor stimulated.

Studies using the endothelial cell line EA.hy 926 have shown that histamine induces the translocation and release of HMGB1 in a time- and concentration-dependent manner. researchgate.netnih.gov This effect is mediated exclusively through the histamine H1 receptor. researchgate.netnih.govnih.govdoaj.org The H1-specific agonist 2-pyridylethylamine was found to mimic the effect of histamine, inducing HMGB1 release. nih.govnih.gov In contrast, the selective H2-receptor agonist, 4-methylhistamine, did not induce HMGB1 release from these vascular endothelial cells. researchgate.netnih.govnih.gov This demonstrates a clear specificity in the signaling pathway, where the activation of the H4 receptor by 4-methylhistamine is not involved in the histamine-induced release of HMGB1 from vascular endothelium. researchgate.netnih.gov This distinction is critical for understanding the specific roles of different histamine receptors in vascular inflammation.

| Compound | Receptor Selectivity | Effect on HMGB1 Release from Vascular Endothelial Cells | Source |

|---|---|---|---|

| Histamine | H1, H2, H3, H4 Agonist | Induces release | researchgate.netnih.gov |

| 2-Pyridylethylamine | H1 Agonist | Mimicked the effects of histamine (induced release) | nih.govnih.gov |

| 4-Methylhistamine | H2 Agonist (in this study context)* / H4 Agonist | Did not induce release | researchgate.netnih.govnih.gov |

| d-chlorpheniramine | H1 Antagonist | Inhibited histamine-induced release | researchgate.netnih.gov |

*Note: The studies on HMGB1 release refer to 4-methylhistamine as an H2-receptor agonist, reflecting its earlier characterization. However, it is now widely recognized as the first potent and selective H4 receptor agonist. rndsystems.comwikipedia.org Regardless of this evolving classification, the key finding remains that it did not stimulate the H1 receptor-mediated HMGB1 release.

Advanced Research Methodologies and Future Directions in 4 Methylhistamine Dihydrochloride Studies

In Vitro Experimental Paradigms

In vitro studies form the bedrock of research on 4-Methylhistamine (B1206604), allowing for controlled investigation of its effects at the cellular and molecular level. These models are indispensable for characterizing its receptor affinity, selectivity, and functional activity.

Cell Culture Models (Primary Cells, Transfected Cell Lines, Specific Cell Types)

A variety of cell culture models are employed to study the effects of 4-Methylhistamine. The choice of cell model is critical and depends on the specific research question, particularly the expression of histamine (B1213489) receptor subtypes.

Transfected Cell Lines : A primary method for studying 4-Methylhistamine involves the use of cell lines genetically engineered to express specific histamine receptors (H1, H2, H3, or H4). researchgate.net These transfected cells provide a clean system to determine the compound's binding affinity and functional effects on a single receptor subtype without the confounding presence of others. glpbio.comnih.gov For instance, studies on cells transfected with the human H4 receptor (hH4R) have been fundamental in establishing 4-Methylhistamine as a potent and highly selective H4R agonist. nih.govapexbt.com

Primary Cells : Research also utilizes primary cells, which are isolated directly from tissues. These cells retain characteristics of their tissue of origin, offering a more physiologically relevant context. Key primary cells in 4-Methylhistamine research include:

Immune Cells : Given the high expression of the H4 receptor on immune cells, leukocytes, mast cells, and eosinophils are common targets for investigation. apexbt.comnih.gov Studies on these cells are crucial for understanding the role of H4R activation in inflammatory cell chemotaxis and cytokine release. nih.govnih.gov

Keratinocytes : Primary keratinocytes from patients with atopic dermatitis have been used to demonstrate the proliferative effects induced by histamine through the H4 receptor.

Neurons : Cultured mammalian vestibular primary neurons and colonic dorsal root ganglion (DRG) neurons have been used to explore the functional expression of the H4 receptor in the nervous system. tocris.comyoutube.com

Interstitial Cells of Cajal : The effects of histamine have also been examined in cultured interstitial cells of Cajal from the murine small intestine. tocris.com

Specific Cell Lines : In addition to transfected lines, established cell lines that endogenously express histamine receptors are valuable tools.

Mast Cell Lines : Human mast cell lines, such as HMC-1 and LAD-2, and various mouse mastocytoma cell lines which contain histamine are frequently used in allergy and inflammation research. nih.govnih.govnih.gov

HeLa Cells : The HeLa cell line is a classic model for studying the pharmacology and signal transduction of the H1 receptor. nih.gov

Receptor Binding and Functional Assay Development

To quantify the interaction of 4-Methylhistamine with its target, researchers have developed and utilized a range of receptor binding and functional assays.

Receptor Binding Assays : These assays measure the affinity of a ligand for a receptor. Radioligand binding assays are a common technique, where a radioactively labeled compound (like [³H]histamine) competes with the unlabeled ligand (4-Methylhistamine) for binding to the receptor. researchgate.netnih.gov Such studies have determined that 4-Methylhistamine binds with high affinity to the human H4 receptor, with a reported inhibitory constant (Ki) of approximately 7-50 nM. tocris.comnih.gov These assays also confirmed its high selectivity, showing over 100-fold greater affinity for the H4 receptor compared to H1, H2, and H3 receptor subtypes. glpbio.comnih.govapexbt.com

Functional Assays : These assays measure the biological response following receptor activation. For 4-Methylhistamine, this involves demonstrating its agonist activity.

Signaling Pathway Activation : Assays measuring downstream signaling events, such as calcium influx and changes in cyclic AMP (cAMP) levels, are used to confirm receptor activation. nih.govnih.gov

Chemotaxis Assays : As the H4 receptor is implicated in immune cell migration, chemotaxis assays are used to show that 4-Methylhistamine can induce the directed movement of cells like mast cells and eosinophils. apexbt.comnih.gov

Cellular Shape Change : The functional consequence of H4R activation can also be observed through changes in cell morphology, such as eosinophil shape change, which can be inhibited by H4R antagonists. nih.gov

Potency Measurement : The potency of 4-Methylhistamine as an agonist is quantified by its pEC50 value, which has been reported to be approximately 7.4 for the human H4 receptor. nih.govapexbt.com The agonistic effects can be competitively antagonized by selective H4R antagonists like JNJ 7777120. glpbio.comnih.govapexbt.com

| Parameter | Receptor Subtype | Species | Value | Reference |

|---|---|---|---|---|

| Ki (Inhibitory Constant) | Human H4R | Human | 7 - 50 nM | tocris.comnih.gov |

| Ki (Inhibitory Constant) | Rat H4R | Rat | 73 nM | glpbio.comapexbt.com |

| Ki (Inhibitory Constant) | Mouse H4R | Mouse | 55 nM | glpbio.comapexbt.com |

| pEC50 (Potency) | Human H4R | Human | 7.4 ± 0.1 | nih.govapexbt.com |

| pEC50 (Potency) | Rat H4R | Rat | 5.6 ± 0.1 | glpbio.comapexbt.com |

| pEC50 (Potency) | Mouse H4R | Mouse | 5.8 ± 0.1 | glpbio.comapexbt.com |

In Vivo Animal Models and Translational Considerations

In vivo studies are essential to understand the integrated physiological effects of 4-Methylhistamine within a whole organism. These studies bridge the gap between in vitro findings and potential clinical relevance.

Selection and Validation of Relevant Preclinical Disease Models

The selection of an appropriate animal model is paramount for investigating the role of H4 receptor activation by 4-Methylhistamine in various disease states.

Inflammatory Disease Models :

Joint Inflammation : A common model involves inducing joint inflammation in rats using lipopolysaccharide (LPS). glpbio.comapexbt.com In this model, 4-Methylhistamine administration was shown to increase the expression of pro-inflammatory markers like TNF-α and NF-κB. glpbio.comapexbt.com

Asthma and Allergic Rhinitis : Animal models of asthma are used to demonstrate the role of the H4 receptor in lung inflammation and function. nih.govnih.govnih.gov

Dermatitis and Pruritus : Models of atopic dermatitis and histamine-induced pruritus (itching) in mice are used to study the effects of H4R ligands. nih.govnih.gov

Colitis : H4R antagonists have proven effective in experimental models of colitis, indicating a role for the receptor in gut inflammation. nih.gov

Autoimmune and Neurological Models :

Experimental Autoimmune Encephalomyelitis (EAE) : The EAE mouse model, which mimics aspects of multiple sclerosis, has been used to study the impact of 4-Methylhistamine. mdpi.comnih.gov Research indicates that the agonist aggravates disease progression and promotes pro-inflammatory signaling. mdpi.comnih.gov

Chronic Stress : A murine model of chronic restraint stress has been used to investigate the immunomodulatory effects of 4-Methylhistamine, showing it can influence the balance of Th1/Th2 cytokines. medchemexpress.comnih.gov

Visceral Hypersensitivity : Rat models of chronic visceral hypersensitivity are employed to investigate the role of the H4 receptor in visceral pain perception. youtube.com

| Disease Area | Model | Key Findings Related to H4R Activation | Reference |

|---|---|---|---|

| Inflammation | LPS-induced Joint Inflammation (Rat) | Increased TNF-α and NF-κB expression. | glpbio.comapexbt.com |

| Allergy/Asthma | Asthma Models (Mouse) | H4R mediates lung inflammation and function. | nih.govnih.gov |

| Dermatology | Atopic Dermatitis/Pruritus (Mouse) | H4R mediates pruritic responses. | nih.gov |

| Autoimmunity | Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Aggravates disease progression and pro-inflammatory signaling. | mdpi.comnih.gov |

| Immunology | Chronic Stress (Mouse) | Modulates the Th1/Th2 cytokine balance. | nih.gov |

| Gastroenterology | Colitis Models | H4R antagonists show anti-inflammatory effects. | nih.gov |

Challenges in Translating Preclinical Findings to Clinical Applications

Translating findings from preclinical animal models to human clinical trials is a significant challenge in drug development.

Species Differences : A primary hurdle is the difference in receptor pharmacology between species. For example, 4-Methylhistamine exhibits a lower affinity and potency for the rat and mouse H4 receptors compared to the human H4 receptor. glpbio.comapexbt.com These differences can lead to varied responses and complicate the prediction of efficacy in humans.

Model Validity : While animal models are invaluable, they may not fully recapitulate the complexity of human diseases. For instance, while H1 and H2 receptor antagonists were largely ineffective for asthma in humans, H4R ligands showed promise in animal models, highlighting a translational gap that new research aims to fill. nih.govnih.gov

Bridging the Gap : Despite these challenges, there have been successes. The anti-pruritic effects of H4R antagonists observed in animal models were later validated in human clinical studies for conditions like atopic dermatitis, demonstrating successful translation. nih.govnih.gov The progression of H4R antagonists into Phase I clinical trials for inflammatory conditions provides evidence of ongoing efforts to bridge the preclinical to clinical gap. nih.gov

Molecular and Cellular Biological Techniques

A variety of molecular and cellular biology techniques are indispensable for dissecting the mechanisms through which 4-Methylhistamine exerts its effects following H4 receptor activation.

Analysis of Gene and Protein Expression :

Western Blotting : This technique is widely used to detect and quantify the expression levels of specific proteins. In studies involving 4-Methylhistamine, Western blotting has been used to measure changes in key signaling proteins such as TNF-α, NF-κB, IκB-α, JAK-1, and STAT-3 in inflamed tissues, and to assess levels of various cytokines and their receptors like IFN-γ, GITR, and Ox40 in immune cells. glpbio.comapexbt.comnih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR) : RT-PCR is used to measure the mRNA expression levels of target genes. This has been applied to quantify the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, GM-CSF, and IL-6, as well as transcription factors like NF-κB in brain and joint tissues following stimulation with 4-Methylhistamine. glpbio.comapexbt.commdpi.com

Cellular Analysis :

Flow Cytometry : This powerful technique allows for the analysis of multiple characteristics of individual cells within a heterogeneous population. It has been used to identify and quantify specific immune cell populations (e.g., CD4+, CD19+, CXCR5+ T and B cells) and to measure intracellular protein expression (e.g., NF-κB p65, various cytokines) within these specific cell types in response to 4-Methylhistamine treatment in vivo. mdpi.comnih.govnih.gov

Calcium Imaging : This method allows for real-time visualization of changes in intracellular calcium concentrations, a key second messenger in many signaling pathways. It has been used to demonstrate the functional activation of H4 receptors on neurons following application of 4-Methylhistamine. youtube.com

These molecular and cellular techniques provide detailed, mechanistic insights into the signaling cascades initiated by 4-Methylhistamine, complementing the organism-level data from in vivo models and the receptor-specific data from in vitro binding and functional assays.

Gene Expression Analysis (RT-PCR, RNA Sequencing)

The advent of sophisticated molecular biology techniques has revolutionized our understanding of the cellular and tissue-specific effects of 4-methylhistamine dihydrochloride (B599025), a potent and selective histamine H4 receptor (H4R) agonist. rndsystems.com Gene expression analysis, particularly through Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and RNA Sequencing (RNA-Seq), has been instrumental in elucidating the downstream transcriptional changes induced by H4R activation.

RT-PCR , a targeted approach for quantifying specific mRNA transcripts, has been widely employed to measure the expression levels of genes of interest following stimulation with 4-methylhistamine. nih.gov For instance, studies have utilized quantitative RT-PCR (qPCR) to demonstrate that 4-methylhistamine treatment can upregulate the expression of pro-inflammatory cytokine mRNA, such as TNF-α, in the brains of experimental autoimmune encephalomyelitis (EAE) mice. nih.gov This technique has also been crucial in confirming the expression of H4R itself in various cell types and tissues, providing a basis for functional studies. nih.gov In studies of human colorectal cancer, real-time RT-PCR revealed significantly decreased H4R mRNA levels in tumors compared to normal colonic mucosa. nih.gov